molecular formula C10H15Cl2N B1435527 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride CAS No. 1803610-43-6

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride

Cat. No.: B1435527
CAS No.: 1803610-43-6
M. Wt: 220.14 g/mol
InChI Key: PWOSJCCZHQBDFY-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloromethyl group attached to the benzene ring, along with two methyl groups and an aniline moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride typically involves the chloromethylation of N,N,2-trimethylaniline. One common method includes the reaction of N,N,2-trimethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction Reactions: Reduction of the compound can yield amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a labeling reagent.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophilic center, facilitating the formation of new bonds with nucleophiles. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)pyridine hydrochloride
  • 4-(chloromethyl)benzoic acid
  • 4-(chloromethyl)benzyl chloride

Uniqueness

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride is unique due to the presence of both the chloromethyl group and the N,N,2-trimethyl substitution pattern on the aniline ring. This specific structure imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

IUPAC Name

4-(chloromethyl)-N,N,2-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;/h4-6H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSJCCZHQBDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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